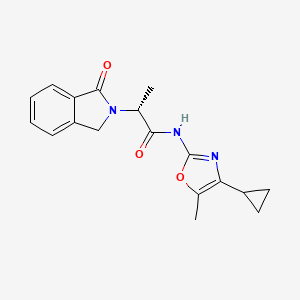![molecular formula C15H17N3O B7349738 N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7349738.png)
N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide involves its interaction with specific proteins or receptors in the body. It has been found to bind to the ATP-binding site of protein kinases, inhibiting their activity and leading to the inhibition of cancer cell growth. In addition, it has been shown to modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic transmission and neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting the activity of protein kinases. It can also modulate the activity of neurotransmitter receptors, leading to changes in synaptic transmission and neuronal activity. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide in lab experiments is its high potency and selectivity for specific proteins or receptors. This makes it a valuable tool for studying the function of these proteins or receptors in various biological processes. However, one of the limitations is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide. One direction is the development of new drugs based on this compound for the treatment of cancer and neurological disorders. Another direction is the study of its potential use in combination with other drugs or therapies to enhance its efficacy. Additionally, further research is needed to fully understand its mechanism of action and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide involves the reaction of 1-bicyclo[3.1.0]hexan-1-amine with 2-bromo-1H-pyrrolo[2,3-b]pyridine, followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide has shown potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, it has been found to modulate the activity of certain neurotransmitter receptors, suggesting its potential use in treating neurological disorders. Furthermore, it has been used as a lead compound for the development of new drugs targeting specific proteins.
Propriétés
IUPAC Name |
N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-13(18-15-5-1-3-11(15)8-15)7-10-9-17-14-12(10)4-2-6-16-14/h2,4,6,9,11H,1,3,5,7-8H2,(H,16,17)(H,18,19)/t11-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMUYQMDDYJZMA-IAQYHMDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)NC(=O)CC3=CNC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@]2(C1)NC(=O)CC3=CNC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-3-(3-hydroxyprop-1-ynyl)benzamide](/img/structure/B7349668.png)
![N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-4-(methoxymethyl)thiophene-2-carboxamide](/img/structure/B7349676.png)
![N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-5,6-dimethylpyridine-2-carboxamide](/img/structure/B7349683.png)
![N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-5-(1H-pyrazol-4-yl)pyridine-2-carboxamide](/img/structure/B7349691.png)
![2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide](/img/structure/B7349695.png)
![N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7349702.png)

![4-chloro-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B7349723.png)

![(2R)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-[(6-oxo-1H-pyridin-2-yl)methyl]propanamide](/img/structure/B7349751.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2-pyrazolo[3,4-b]pyridin-1-ylacetamide](/img/structure/B7349773.png)
![2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide](/img/structure/B7349781.png)
![[(3aR,6aR)-3a-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl]-(2,3-dihydro-1-benzofuran-7-yl)methanone](/img/structure/B7349789.png)
![(2S,3S)-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]-2-pyridin-3-yloxolane-3-carboxamide](/img/structure/B7349794.png)